1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride
Description
1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications
Properties
Molecular Formula |
C13H22Cl2N2 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-3-2-4-12(9-11)10-15-7-5-13(14)6-8-15;;/h2-4,9,13H,5-8,10,14H2,1H3;2*1H |
InChI Key |
QPZFTBUAUUPTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride typically involves the reaction of 3-methylbenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications of 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride
1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use lies in the synthesis of complex molecules and as a reagent in various organic reactions. The compound is also utilized in studies involving neurotransmitter systems and receptor binding assays. Research is being conducted to explore potential therapeutic applications, including its role as a precursor for pharmaceutical compounds, and it is employed in the development of new materials and chemical processes.
Chemistry
In chemistry, 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride serves as a building block for synthesizing more complex molecules. It is also employed as a reagent in various organic reactions. The synthesis of this compound typically involves reacting piperidine with 3-methylbenzyl chloride in the presence of a base like sodium hydroxide to form 1-[(3-methylphenyl)methyl]piperidine. The resulting compound is then subjected to amination to introduce an amine group at the 4-position of the piperidine ring. The final product is purified and converted into its dihydrochloride salt through treatment with hydrochloric acid.
Biology
In biology, the compound is utilized in studies involving neurotransmitter systems and receptor binding assays. It has been explored for its potential biological activity and interactions with biological targets.
Medicine
In medicine, research is ongoing to explore potential therapeutic applications of 1-[(3-methylphenyl)methyl]piperidin-4-amine dihydrochloride, including its use as a drug candidate for various diseases.
Industry
In industry, the compound is employed in the development of new materials and as an intermediate in chemical manufacturing processes.
Chemical Reactions
1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride can undergo several chemical reactions:
- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
- Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
- Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.
Properties
- CAS No.: 76167-56-1
- Molecular Formula: C13H22Cl2N2
- Molecular Weight: 277.2
- Purity: 95%
- Origin of Product: United States
Mechanism of Action
The mechanism of action of 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-[(3-Methoxyphenyl)methyl]piperidin-4-amine dihydrochloride: Similar structure but with a methoxy group instead of a methyl group.
1-(3,4-Dimethoxyphenyl)piperidin-4-amine: Contains additional methoxy groups on the phenyl ring.
1-(4-Fluorobenzyl)piperidin-4-amine: Substituted with a fluorine atom on the benzyl group.
These compounds share similar chemical properties and reactivity but differ in their specific biological activities and applications. The presence of different substituents on the phenyl ring can significantly influence the compound’s pharmacological profile and potency.
Biological Activity
1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and antiviral properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H22Cl2N2
- Molecular Weight : 277.23 g/mol
- IUPAC Name : 1-[(3-methylphenyl)methyl]piperidin-4-amine; dihydrochloride
- Structural Features : Contains a piperidine ring substituted with a 3-methylphenyl group and an amine functional group.
The biological activity of 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride is primarily attributed to its interactions with specific receptors and enzymes. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit certain enzymes, altering metabolic pathways.
- Receptor Modulation : It can bind to various receptors, affecting signaling pathways that regulate physiological responses.
Antimicrobial Properties
Research indicates that 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL |
| Candida albicans | 0.15 μg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication by interfering with viral enzymes or host cell receptors, although specific mechanisms remain to be fully elucidated .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various piperidine derivatives, including 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride. The compound displayed notable activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
- Neurotransmitter Interaction : Another line of research focused on the compound's interaction with neurotransmitter systems. It was found to modulate dopamine receptor activity, indicating potential applications in treating neuropsychiatric disorders .
Synthesis and Applications
The synthesis of 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride typically involves multi-step organic reactions that allow for the introduction of the piperidine ring and the methylphenyl group. Its applications extend beyond medicinal chemistry to include:
- Organic Synthesis : As a building block for more complex molecules.
- Pharmaceutical Development : Investigated as a precursor for new therapeutic agents targeting various diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(3-Methylphenyl)methyl]piperidin-4-amine dihydrochloride?
- Methodology : The compound can be synthesized via Mannich reactions using paraformaldehyde, phenethylamine hydrochloride (amine component), and substituted acetophenones (ketone component). Key steps include:
- Reaction Setup : Mix ketone (e.g., 3-methylacetophenone), paraformaldehyde, and amine in a polar solvent (e.g., ethanol) under reflux.
- Purification : Isolate the product via recrystallization or column chromatography.
- Yield Optimization : Reported yields range from 87% to 98% under optimized conditions .
- Critical Parameters : Temperature control (60–80°C) and stoichiometric ratios (1:1:1 ketone:formaldehyde:amine) are critical for reproducibility.
Q. What analytical techniques are recommended for structural characterization?
- Spectrophotometric Methods : Diazotization followed by coupling with H-acid or N-(1-naphthyl)ethylenediamine (N-na) for amine quantification .
- Advanced Techniques :
- NMR : Confirm substitution patterns (e.g., aromatic protons, piperidine ring conformation).
- HPLC : Assess purity (>95% recommended for pharmacological studies) .
- Reference Standards : Use commercially available piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) for comparative spectral analysis .
Q. What safety protocols are essential during handling?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (classified as H335: May cause respiratory irritation) .
- Emergency Measures :
- Skin Contact : Immediate rinsing with water for 15 minutes.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods optimize synthesis yield and reaction pathways?
- Approach :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in Mannich reactions .
- Reaction Path Search : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation .
- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, cutting development time by 40% .
Q. How to resolve contradictions in reported cytotoxic activity data?
- Strategies :
- Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) to establish EC50 values.
- Assay Validation : Compare results across cell lines (e.g., HeLa vs. MCF-7) and replicate experiments ≥3 times .
Q. What methodologies assess stability under varying storage conditions?
- Experimental Design :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, sampling monthly for HPLC purity checks.
- Photostability : Use ICH Q1B guidelines with UV light exposure (1.2 million lux hours) .
- Key Findings : Dihydrochloride salts generally exhibit better stability than free bases in humid environments .
Q. How to perform comparative analysis with structurally similar piperidine derivatives?
- Workflow :
- Pharmacophore Mapping : Overlay 3D structures (e.g., 1-phenylpiperidin-4-amine dihydrochloride) to identify critical binding motifs .
- Biological Screening : Test against shared targets (e.g., σ receptors) using radioligand displacement assays .
- Case Example : 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride showed 10-fold higher receptor affinity than non-sulfonylated analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
